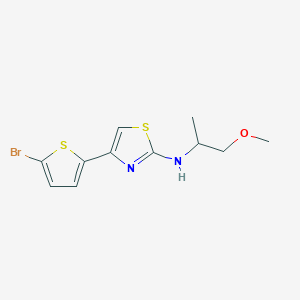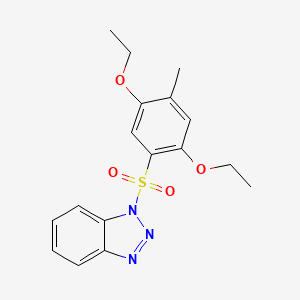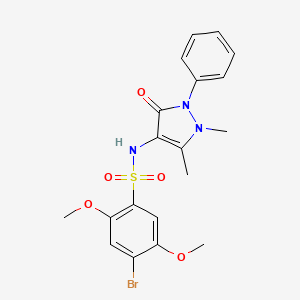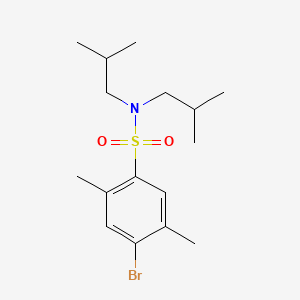
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide, also known as BIMS, is a chemical compound that has been widely used in scientific research due to its unique properties. BIMS is a sulfonamide derivative that possesses both bromine and iodine atoms on its phenyl ring. This compound has been studied extensively for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide involves its ability to bind to specific proteins and inhibit their function. 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide binds to the hydrophobic pocket of proteins, which is a critical site for protein-protein interactions. By binding to this site, 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide can disrupt the interactions between proteins and inhibit their function. This mechanism of action has been studied extensively and has been shown to be effective in inhibiting the function of various proteins.
Biochemical and Physiological Effects
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the function of specific proteins, which can lead to a variety of effects depending on the protein being targeted. 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. Additionally, 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has been shown to have anti-cancer effects, as it can inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain in high yields and purity. 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide is also stable and can be stored for long periods without degradation. However, there are also limitations to the use of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide in lab experiments. It can be difficult to determine the specificity of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide for a particular protein, as it can bind to multiple proteins with similar hydrophobic pockets. Additionally, the effects of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide on protein function can be difficult to interpret, as it can have both direct and indirect effects on protein function.
Direcciones Futuras
There are several future directions for the use of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One area of interest is the development of new drugs based on the structure of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide. 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has been studied as a potential scaffold for drug design, and further research in this area could lead to the development of new therapeutic agents. Another area of interest is the use of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide in the study of protein-protein interactions. Further research in this area could lead to a better understanding of the mechanisms of protein-protein interactions and could lead to the development of new drugs that target these interactions. Additionally, further research is needed to determine the specificity of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide for particular proteins and to develop methods for determining the effects of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide on protein function.
Métodos De Síntesis
The synthesis of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-iodoaniline in the presence of a base such as triethylamine. This reaction yields 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide in high yields and purity. The synthesis of 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and other diseases. 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has also been used as a tool to study protein-protein interactions, as it can bind to specific proteins and inhibit their function. Additionally, 4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide has been used in the development of new drugs and has been studied as a potential scaffold for drug design.
Propiedades
IUPAC Name |
4-bromo-N-(4-iodophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrINO2S/c1-9-8-14(10(2)7-13(9)15)20(18,19)17-12-5-3-11(16)4-6-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVBZQYCJUTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrINO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)

![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
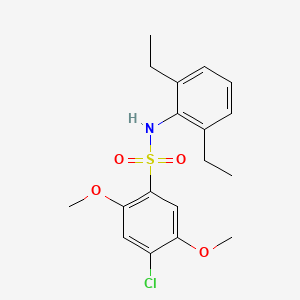
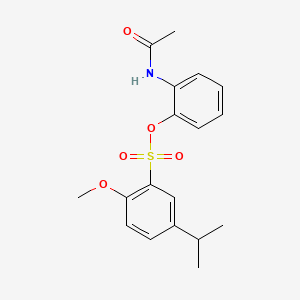
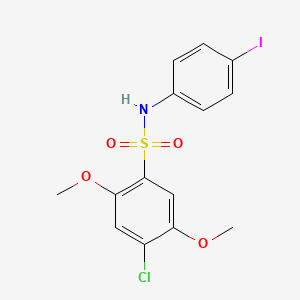
![[4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B7454145.png)
